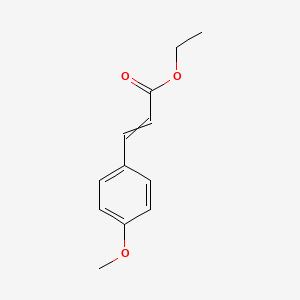

(E)-Ethyl p-methoxycinnamate

Description

Properties

IUPAC Name |

ethyl 3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNGCHLFKUPGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862787 | |

| Record name | Ethyl 4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1929-30-2 | |

| Record name | Ethyl p-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of (E)-Ethyl p-methoxycinnamate: A Technical Guide

Introduction

(E)-Ethyl p-methoxycinnamate (EPMC) is a prominent naturally occurring cinnamate ester, primarily isolated from the rhizomes of Kaempferia galanga (Kencur).[1] It is widely recognized for its role as a UV-absorber in sunscreens and possesses a range of pharmacological properties, including anti-inflammatory, antimicrobial, and analgesic effects.[1][2] Accurate and unambiguous structural confirmation is critical for its application in research and drug development. This technical guide provides an in-depth overview of the spectroscopic characterization of EPMC using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for researchers and scientists.

Molecular Structure

The structure of this compound, with the IUPAC name ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate, consists of a para-substituted methoxy-phenyl ring attached to an ethyl acrylate moiety in the trans (E) configuration.[3]

Chemical Formula: C₁₂H₁₄O₃[4] Molecular Weight: 206.24 g/mol

Data Presentation: Spectroscopic Analysis

The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | No. of Protons | Assignment |

| 1.32 | Triplet (t) | 7.5 | 3H | -O-CH₂-CH₃ |

| 3.82 | Singlet (s) | - | 3H | Ar-OCH₃ |

| 4.25 | Quartet (q) | 7.5 | 2H | -O-CH₂ -CH₃ |

| 6.31 | Doublet (d) | 16.0 | 1H | Vinylic H (α to C=O) |

| 6.90 | Doublet (d) | 7.0 | 2H | Aromatic H (ortho to -OCH₃) |

| 7.42 | Doublet (d) | 7.0 | 2H | Aromatic H (meta to -OCH₃) |

| 7.65 | Doublet (d) | 16.0 | 1H | Vinylic H (β to C=O) |

| Data sourced from EvitaChem. |

Interpretation of ¹H NMR Spectrum: The ¹H NMR spectrum clearly confirms the structure of EPMC. The triplet at 1.32 ppm and the quartet at 4.25 ppm are characteristic of an ethyl ester group. The singlet at 3.82 ppm corresponds to the methoxy group protons. Two doublets at 6.90 ppm and 7.42 ppm indicate a para-substituted benzene ring. Crucially, the two vinylic protons appear as doublets at 6.31 ppm and 7.65 ppm with a large coupling constant of 16.0 Hz, which is definitive for the trans (E) configuration of the double bond.

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 125 MHz

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 13.8 | CH₃ | -O-CH₂-C H₃ |

| 55.4 | CH₃ | Ar-OC H₃ |

| 64.4 | CH₂ | -O-C H₂-CH₃ |

| 114.4 | CH | Aromatic CH (ortho to -OCH₃) |

| 115.9 | CH | Vinylic CH (α to C=O) |

| 127.3 | C | Aromatic C (ipso, attached to vinyl) |

| 129.8 | CH | Aromatic CH (meta to -OCH₃) |

| 144.3 | CH | Vinylic CH (β to C=O) |

| 161.5 | C | Aromatic C (ipso, attached to -OCH₃) |

| 167.5 | C | Ester Carbonyl (C =O) |

| Data sourced from ResearchGate. |

Interpretation of ¹³C NMR Spectrum: The ¹³C NMR spectrum is consistent with the presence of 12 unique carbon atoms. The signal at 167.5 ppm is characteristic of an ester carbonyl carbon. The signals at 144.3 ppm and 115.9 ppm correspond to the two vinylic carbons. The aromatic region shows four signals, confirming the para-substitution pattern. The remaining signals at 64.4, 55.4, and 13.8 ppm are assigned to the ethyl and methoxy carbons, respectively.

Table 3: Infrared (IR) Spectroscopy Data

Sample Preparation: KBr disc or Thin Film

| Wavenumber (ṽ) cm⁻¹ | Intensity | Functional Group Assignment |

| 2966, 2839 | Medium | C-H stretch (sp³) |

| 1701 - 1705 | Strong | C=O stretch (α,β-unsaturated ester) |

| 1637 | Medium | C=C stretch (alkene) |

| 1512 - 1605 | Medium-Strong | C=C stretch (aromatic ring) |

| 1173 | Strong | C-O stretch (ester) |

| 825 | Strong | C-H out-of-plane bend (p-disubstituted) |

Interpretation of IR Spectrum: The IR spectrum displays key absorption bands that identify the functional groups in EPMC. The most prominent peak is the strong absorption around 1705 cm⁻¹, indicative of the carbonyl group of a conjugated ester. The presence of alkene and aromatic C=C bonds is confirmed by absorptions in the 1637-1512 cm⁻¹ region. Strong bands for C-O stretching further support the ester and ether functionalities. The band at 825 cm⁻¹ is characteristic of the out-of-plane bending of C-H bonds in a para-substituted aromatic ring.

Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment of Fragment |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 178 | Moderate | [M - C₂H₄]⁺ |

| 161 | High (Base Peak) | [M - •OC₂H₅]⁺ |

| 133 | Moderate | [M - C₂H₅O₂C]⁺ |

| 121 | Moderate | [C₈H₉O]⁺ |

| 77 | Low | [C₆H₅]⁺ (Phenyl) |

| Data sourced from ResearchGate. |

Interpretation of Mass Spectrum: The mass spectrum under electron ionization shows a clear molecular ion [M]⁺ peak at m/z 206, which corresponds to the molecular weight of EPMC. The most abundant peak (base peak) is observed at m/z 161, resulting from the characteristic loss of an ethoxy radical (•OC₂H₅) from the molecular ion. Other significant fragments, such as m/z 178 (loss of ethene) and m/z 133 (loss of the ethyl carboxylate group), further corroborate the proposed structure.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Standard pulse programs are typically used. Ensure proper shimming to achieve high resolution.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks for both spectra.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Place approximately 20-50 mg of solid this compound into a small vial.

-

Dissolution: Add a few drops of a volatile organic solvent (e.g., acetone or methylene chloride) to completely dissolve the solid.

-

Film Formation: Apply one or two drops of the resulting solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty instrument should be run first.

-

Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and return it to a desiccator for storage.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer. For a volatile solid like EPMC, a direct insertion probe or a gas chromatography inlet (GC-MS) can be used.

-

Ionization: In the ion source, bombard the sample molecules with a high-energy beam of electrons (typically 70 eV for Electron Ionization - EI). This process creates a positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: Accelerate the generated ions and pass them through a mass analyzer (e.g., a magnetic sector or a quadrupole analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Representation: The output is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.

Visualization of Characterization Workflow

The logical process for the complete spectroscopic characterization of a compound like this compound is outlined in the diagram below.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of (E)-Ethyl p-methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

(E)-Ethyl p-methoxycinnamate, a prominent naturally occurring ester found in the rhizomes of plants like Kaempferia galanga, has garnered significant interest in the pharmaceutical and cosmetic industries for its diverse biological activities, including anti-inflammatory, antifungal, and sunscreen properties. This technical guide provides a comprehensive overview of the primary chemical synthesis routes and purification techniques for this compound, tailored for professionals in research and development.

Chemical Synthesis Methodologies

The synthesis of this compound can be achieved through several established methods. The most common approaches involve either a one-step condensation reaction or a two-step process involving the formation and subsequent esterification of p-methoxycinnamic acid.

One-Step Synthesis: Claisen-Schmidt Condensation

A direct and efficient method for synthesizing this compound is the Claisen-Schmidt condensation of p-anisaldehyde with ethyl acetate in the presence of a base.[1][2] This approach offers the advantage of a single reaction step, potentially leading to higher overall yields and simpler process control.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel containing cyclohexane, add ethyl acetate, p-anisaldehyde, and sodium ethoxide.

-

Reaction Conditions: Stir the mixture at a controlled temperature range of 40-60 °C.[1][2]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically subjected to a work-up procedure which may involve neutralization, extraction with an organic solvent, and washing to remove unreacted starting materials and byproducts.

-

Isolation: The crude product is then isolated by removal of the solvent under reduced pressure.

A patent for this process reports achieving a final purity of 99.98% for the white solid product.[1]

Two-Step Synthesis: Hydrolysis and Fischer Esterification

An alternative and widely used route involves the initial synthesis of p-methoxycinnamic acid, followed by its esterification with ethanol. This method allows for the purification of the intermediate acid, which can lead to a highly pure final product.

Step 1: Synthesis of p-Methoxycinnamic Acid via Hydrolysis

p-Methoxycinnamic acid can be obtained by the hydrolysis of this compound, which is often first isolated from natural sources like Kaempferia galanga Linn.

Experimental Protocol for Hydrolysis:

-

Reaction Setup: Dissolve this compound in an ethanolic solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

-

Reaction Conditions: Heat the mixture, for instance, using a water bath for 2 hours or at 60-70°C for 3 hours.

-

Acidification: After cooling, acidify the reaction mixture with a suitable acid, such as hydrochloric acid (HCl), to precipitate the p-methoxycinnamic acid.

-

Isolation and Purification: The resulting white precipitate of p-methoxycinnamic acid is collected by filtration, washed with water, and can be further purified by recrystallization from a solvent like ethanol. A yield of 72% for the purified p-methoxycinnamic acid has been reported.

Step 2: Fischer Esterification of p-Methoxycinnamic Acid

The purified p-methoxycinnamic acid is then esterified with ethanol in the presence of an acid catalyst to yield this compound.

Experimental Protocol for Esterification:

-

Reaction Setup: In a suitable reaction vessel, dissolve p-methoxycinnamic acid in an excess of ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Reaction Conditions: The reaction mixture is typically heated under reflux to drive the equilibrium towards the formation of the ester.

-

Work-up: After the reaction is complete, the excess ethanol is removed, and the mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed to remove any remaining acid and dried.

-

Isolation: The final product is obtained after the evaporation of the solvent.

Purification Techniques

The purity of this compound is crucial for its application in research and product development. The primary methods for its purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common and effective technique for purifying the crude product. The choice of solvent is critical for obtaining high purity crystals.

Experimental Protocol:

-

Solvent Selection: Various solvents have been successfully used for the recrystallization of this compound, including ethanol and n-hexane. A two-solvent system of ethanol and water has also been reported to yield pure white crystals.

-

Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization.

-

Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

The crude product obtained from synthesis is often a yellow or brown solid, which can be decolorized using activated carbon before crystallization to yield a white crystalline solid.

Column Chromatography

For achieving very high purity or for separating it from complex mixtures, column chromatography is the method of choice.

Experimental Protocol:

-

Stationary Phase: Silica gel is commonly used as the stationary phase for the column.

-

Mobile Phase: A suitable solvent system (eluent) is selected to achieve good separation. The choice of eluent depends on the polarity of the impurities to be removed.

-

Procedure: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Isolation: The fractions containing the pure this compound are combined, and the solvent is evaporated to yield the purified compound.

Quantitative Data Summary

| Parameter | Synthesis Method | Purification Method | Reported Value | Reference |

| Purity | Claisen-Schmidt Condensation | Not specified | 99.98% | |

| Yield | Hydrolysis of Ethyl p-methoxycinnamate | Recrystallization (Ethanol) | 72% (for p-methoxycinnamic acid) | |

| Melting Point | Not specified | Not specified | 47.7 – 48°C |

Visualizing the Workflow

To better illustrate the described processes, the following diagrams outline the key steps in the synthesis and purification of this compound.

Caption: Chemical synthesis pathways for this compound.

Caption: Purification workflow for this compound.

References

A Deep Dive into the Bioactivity of (E)-Ethyl p-methoxycinnamate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(E)-Ethyl p-methoxycinnamate (EPMC), a major bioactive compound isolated from the rhizome of Kaempferia galanga, has garnered significant attention in the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activity screening of EPMC and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and drug development endeavors.

Biological Activities: A Quantitative Overview

The biological activities of this compound and its derivatives have been evaluated across several domains, including anti-inflammatory, anticancer, antioxidant, and antimicrobial applications. The following tables summarize the key quantitative findings from various studies, offering a comparative look at the potency of these compounds.

Anti-inflammatory Activity

EPMC and its derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key enzymes and mediators in the inflammatory cascade.

| Compound | Assay | Target | IC50 / % Inhibition | Reference |

| This compound (EPMC) | In vitro | COX-1 | 1.12 µM | [1] |

| This compound (EPMC) | In vitro | COX-2 | 0.83 µM | [1] |

| This compound (EPMC) | In vitro Albumin Denaturation | Heat-induced protein denaturation | 51.6 ± 1.2% at 100 µg/mL | [2] |

| Methyl p-methoxycinnamate | In vitro Albumin Denaturation | Heat-induced protein denaturation | No activity | [2] |

| Propyl p-methoxycinnamate | In vitro Albumin Denaturation | Heat-induced protein denaturation | Active at 0.1–10 µg/mL | [2] |

| Butyl p-methoxycinnamate | In vitro Albumin Denaturation | Heat-induced protein denaturation | Active at 0.1–1 µg/mL | |

| N,N-dimethyl-p-methoxycinnamamide | In vitro Albumin Denaturation | Heat-induced protein denaturation | Higher activity than EPMC | |

| p-methoxystyryl ketones | In vitro Albumin Denaturation | Heat-induced protein denaturation | Varied activity |

Anticancer Activity

The cytotoxic effects of EPMC and its derivatives have been investigated against various cancer cell lines, revealing their potential as anticancer agents.

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound (EPMC) | PC-3 (Prostate Cancer) | MTT | 39 µg/mL | |

| This compound (EPMC) | HCT116 (Colon Cancer) | MTT | 42.1 µg/mL | |

| This compound (EPMC) | K562 (Leukemia) | MTT | 57.5 µg/mL | |

| This compound (EPMC) | MCF-7 (Breast Cancer) | MTT | 77.5 µg/mL | |

| This compound (EPMC) | B16F10-NFκB Luc2 (Melanoma) | Reporter Assay | 88.7 µM | |

| This compound (EPMC) | HSC-4 (Oral Cancer) | MTT | 0.032 mg/mL | |

| This compound (EPMC) | A549 (Lung Cancer) | Presto Blue | 1407.75 µg/mL (inactive) | |

| This compound (EPMC) | B16 (Melanoma) | Presto Blue | 97.09 µg/mL | |

| Ethyl p-hydroxycinnamate (EPHC) | MCF-7 (Breast Cancer) | MTT | 340 µg/mL |

Antioxidant Activity

The antioxidant potential of EPMC and its derivatives has been assessed through their ability to scavenge free radicals.

| Compound | Assay | IC50 | Reference |

| This compound (EPMC) | DPPH Radical Scavenging | >1000 ppm | |

| p-Methoxycinnamic acid (PMCA) | DPPH Radical Scavenging | 518.58 ppm |

Antimicrobial Activity

EPMC and its derivatives have been screened for their inhibitory effects against various pathogenic microorganisms.

| Compound | Microorganism | Assay | MIC | Reference |

| This compound (EPMC) | Bacillus cereus ATCC 11778 | Microdilution | 62.5 mg/mL | |

| Ethyl p-hydroxycinnamate (EPHC) | Staphylococcus aureus | Microdilution | 333 µg/mL | |

| Ethyl p-hydroxycinnamate (EPHC) | Bacillus cereus | Microdilution | 333 µg/mL | |

| Ethyl p-hydroxycinnamate (EPHC) | Pseudomonas aeruginosa | Microdilution | 111 µg/mL | |

| Ethyl p-hydroxycinnamate (EPHC) | Escherichia coli | Microdilution | 111 µg/mL | |

| Ethyl p-hydroxycinnamate (EPHC) | Candida albicans | Microdilution | 111 µg/mL |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Anti-inflammatory Assays

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are crucial mediators of inflammation.

Materials:

-

COX-1 or COX-2 enzyme solution

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Test compound and reference inhibitor (e.g., Indomethacin)

-

Detection reagent (e.g., TMPD for colorimetric assay or a fluorescent probe)

-

96-well plate

-

Plate reader (spectrophotometer or fluorometer)

Procedure (Colorimetric Method):

-

Prepare serial dilutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

-

Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For control wells (100% enzyme activity), add 10 µL of the solvent.

-

Incubate the plate at 25°C for 5 minutes.

-

Add 20 µL of the TMPD solution to each well.

-

Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) in kinetic mode for 5-10 minutes.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

This assay assesses the ability of a compound to prevent the denaturation of protein, a process implicated in inflammation.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test compound and reference drug (e.g., Diclofenac sodium)

-

Distilled water

-

Water bath

-

UV/Vis spectrophotometer

Procedure:

-

Prepare a 1% w/v solution of albumin in distilled water.

-

Prepare various concentrations of the test compound and reference drug.

-

The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2.0 mL of the test compound solution at various concentrations.

-

Incubate the reaction mixtures at 37°C for 15-20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 5-15 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Determine the IC50 value from a plot of percentage inhibition against concentration.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)

-

96-well tissue culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antioxidant Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

Test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox)

-

Methanol or ethanol

-

UV/Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare various concentrations of the test compound and the standard antioxidant.

-

In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with a specific volume of the test compound solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antimicrobial Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

-

Test compound and a standard antibiotic

-

96-well microtiter plates

-

Incubator

-

Microplate reader (optional, for turbidity measurement)

Procedure:

-

Prepare serial two-fold dilutions of the test compound and the standard antibiotic in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows relevant to the biological activity screening of this compound derivatives.

Inflammatory Pathway and COX Inhibition

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins_Thromboxanes [label="Prostaglandins &\nThromboxanes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\nPain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gastric_Mucosa [label="Gastric Mucosa\nProtection", fillcolor="#34A853", fontcolor="#FFFFFF"]; EPMC [label="this compound\n& Derivatives", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Thromboxanes; COX2 -> Prostaglandins_Thromboxanes; Prostaglandins_Thromboxanes -> Inflammation; Prostaglandins_Thromboxanes -> Gastric_Mucosa; EPMC -> COX1 [label=" Inhibition", style=dashed, color="#5F6368"]; EPMC -> COX2 [label=" Inhibition", style=dashed, color="#5F6368"]; } EPMC inhibits both COX-1 and COX-2 enzymes.

General Workflow for In Vitro Bioactivity Screening

// Nodes Start [label="Start:\nthis compound\n& Derivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_inflammatory [label="Anti-inflammatory\nScreening", fillcolor="#FBBC05", fontcolor="#202124"]; Anticancer [label="Anticancer\nScreening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant\nScreening", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial\nScreening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX_Assay [label="COX Inhibition\nAssay", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Albumin_Assay [label="Albumin Denaturation\nAssay", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; MTT_Assay [label="MTT Assay\non Cancer Cells", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; DPPH_Assay [label="DPPH Radical\nScavenging Assay", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Microdilution_Assay [label="Broth Microdilution\nAssay", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Data [label="Quantitative Data\n(IC50, MIC, % Inhibition)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship Analysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges Start -> Anti_inflammatory; Start -> Anticancer; Start -> Antioxidant; Start -> Antimicrobial; Anti_inflammatory -> COX_Assay; Anti_inflammatory -> Albumin_Assay; Anticancer -> MTT_Assay; Antioxidant -> DPPH_Assay; Antimicrobial -> Microdilution_Assay; COX_Assay -> Data; Albumin_Assay -> Data; MTT_Assay -> Data; DPPH_Assay -> Data; Microdilution_Assay -> Data; Data -> SAR; } Workflow for bioactivity screening of EPMC derivatives.

Cytotoxicity Assessment via MTT Assay

// Nodes Cell_Culture [label="1. Seed Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. Treat with EPMC\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="3. Incubate for 24/48h", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="4. Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formazan_Formation [label="5. Mitochondrial enzymes in\nviable cells convert MTT\nto purple formazan", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilization [label="6. Solubilize Formazan\n(e.g., with DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="7. Measure Absorbance\nat 570 nm", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="8. Calculate % Viability\nand IC50", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges Cell_Culture -> Treatment; Treatment -> Incubation; Incubation -> MTT_Addition; MTT_Addition -> Formazan_Formation; Formazan_Formation -> Solubilization; Solubilization -> Measurement; Measurement -> Analysis; } Workflow of the MTT cytotoxicity assay.

This technical guide serves as a foundational resource for researchers interested in the pharmacological potential of this compound and its derivatives. The provided data and protocols are intended to facilitate further investigation into the structure-activity relationships of this promising class of compounds and accelerate the development of novel therapeutic agents.

References

Unveiling the Therapeutic Potential: A Pharmacological Review of (E)-Ethyl p-methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

(E)-Ethyl p-methoxycinnamate (EPMC), a prominent bioactive compound isolated from the rhizomes of Kaempferia galanga, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth review of the pharmacological properties of EPMC, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms of action.

Core Pharmacological Activities

EPMC exhibits a remarkable spectrum of biological effects, positioning it as a promising candidate for further drug development. Its primary pharmacological properties include potent anti-inflammatory, anti-angiogenic, and anticancer activities. Additionally, it has demonstrated antioxidant and other valuable enzymatic inhibitory effects.

Quantitative Pharmacological Data

To facilitate a clear comparison of the efficacy of this compound across various biological assays, the following tables summarize the key quantitative data reported in the literature.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

| Target | Assay Type | IC50 Value | Reference Compound | Reference IC50 | Source |

| COX-1 | In vitro enzyme inhibition | 1.12 µM | Indomethacin | 0.33 µM | [1][2] |

| COX-2 | In vitro enzyme inhibition | 0.83 µM | Indomethacin | 0.51 µM | [1][2] |

| NFκB | Luciferase reporter assay (B16F10 cells) | 88.7 µM | - | - | [3] |

| α-glucosidase | In vitro enzyme inhibition | 50 µM | - | - |

Table 2: Anticancer and Cytotoxic Activity

| Cell Line | Cancer Type | Assay Type | IC50 Value (µg/mL) | Incubation Time | Source |

| PC-3 | Prostate Cancer | Cytotoxicity | 39 | 48 h | |

| HCT116 | Colon Cancer | Cytotoxicity | 42.1 | 48 h | |

| K562 | Leukemia | Cytotoxicity | 57.5 | 48 h | |

| MCF-7 | Breast Cancer | Cytotoxicity | 77.5 | 48 h | |

| B16 Melanoma | Melanoma | Cytotoxicity | 97.09 | - | |

| A549 | Lung Cancer | Cytotoxicity | 1407.75 | - |

Table 3: Anti-angiogenic Activity

| Assay | Model | Effect | Concentration/Dose | % Inhibition | Source |

| Rat Aortic Ring | Ex vivo | Inhibition of microvessel sprouting | 91.90 µg/mL (IC50) | 50% | |

| 200 µg/mL | 99.3% | ||||

| HUVEC Tube Formation | In vitro | Inhibition of tube-like structures | 100 µg/mL | 87.6% | |

| 200 µg/mL | 98.2% |

Table 4: In Vivo Anti-inflammatory Activity

| Assay | Model | Dose | % Inhibition of Granuloma | Source |

| Cotton Pellet Granuloma | Rat | 200 mg/kg | 38.98% | |

| 400 mg/kg | 44.21% | |||

| 800 mg/kg | 51.65% |

Table 5: Antioxidant Activity

| Assay | IC50 Value | Source |

| DPPH Radical Scavenging | >1000 ppm | |

| DPPH Radical Scavenging (Essential Oil rich in EPMC) | 15.64 ± 0.263 µg/mL | |

| ABTS Radical Scavenging (Essential Oil rich in EPMC) | 16.93 ± 0.228 µg/mL |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways implicated in inflammation, angiogenesis, and cancer progression.

Anti-inflammatory Signaling Cascade

EPMC's anti-inflammatory properties are, in part, mediated by its inhibitory effects on the production of pro-inflammatory mediators. This includes the direct inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and IL-1.

Caption: EPMC's anti-inflammatory mechanism.

Anti-metastasis and Chemosensitization via p38/Akt/NFκB Pathway

In the context of cancer, particularly melanoma, EPMC has been shown to inhibit metastasis and act as a chemosensitizer by targeting the p38/Akt/NFκB signaling pathway. By inhibiting p38 and subsequently the phosphorylation of Akt, EPMC prevents the activation of the transcription factor NFκB, which is crucial for the expression of genes involved in cell survival, invasion, and metastasis.

Caption: EPMC's inhibition of the p38/Akt/NFκB pathway.

Anti-angiogenic Mechanism of Action

EPMC's anti-angiogenic effects are attributed to its ability to reduce the levels of Vascular Endothelial Growth Factor (VEGF) and inhibit key functions of endothelial cells, including their proliferation, migration, and differentiation into tube-like structures.

Caption: EPMC's anti-angiogenic mechanism.

Detailed Experimental Protocols

To ensure the reproducibility of the key findings cited in this review, the following sections provide detailed methodologies for the principal experimental assays.

In Vivo Anti-inflammatory Assay: Cotton Pellet Granuloma

This assay evaluates the effect of EPMC on the chronic inflammatory response.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Procedure:

-

Autoclaved cotton pellets (10 mg each) are surgically implanted subcutaneously in the groin region of anesthetized rats.

-

Animals are divided into control and treatment groups. The treatment groups receive daily oral doses of EPMC (e.g., 200, 400, and 800 mg/kg). A standard anti-inflammatory drug like indomethacin is used as a positive control.

-

The treatment is continued for seven consecutive days.

-

On the eighth day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed.

-

-

Data Analysis: The percentage inhibition of granuloma formation is calculated by comparing the mean dry weight of the pellets from the treated groups with that of the control group.

Ex Vivo Anti-angiogenic Assay: Rat Aortic Ring Assay

This assay provides a three-dimensional model to assess the effect of EPMC on angiogenesis.

-

Preparation:

-

Thoracic aortas are excised from euthanized rats under sterile conditions.

-

The surrounding fibro-adipose tissue is carefully removed, and the aortas are cut into 1-2 mm thick rings.

-

-

Culture:

-

The aortic rings are placed in a 24-well plate coated with Matrigel.

-

The rings are cultured in DMEM medium supplemented with 10% FBS.

-

Different concentrations of EPMC are added to the culture medium. A known angiogenesis inhibitor like suramin can be used as a positive control.

-

-

Observation and Quantification:

-

The outgrowth of microvessels from the aortic rings is observed and photographed daily for 5-7 days using an inverted microscope.

-

The extent of angiogenesis is quantified by measuring the length and density of the sprouting microvessels using image analysis software.

-

In Vitro Anti-angiogenic Assay: HUVEC Tube Formation Assay

This assay assesses the ability of EPMC to inhibit the differentiation of endothelial cells into capillary-like structures.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium.

-

Procedure:

-

A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

-

HUVECs (e.g., 2 x 10^4 cells/well) are seeded onto the Matrigel-coated plate.

-

The cells are treated with various concentrations of EPMC.

-

The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours to allow for the formation of tube-like structures.

-

-

Analysis:

-

The formation of the tubular network is observed and photographed using a phase-contrast microscope.

-

The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized software.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of (E)-Ethyl p-methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ethyl p-methoxycinnamate (EPMC), a primary bioactive compound isolated from Kaempferia galanga, has garnered significant interest for its pharmacological properties, including anti-inflammatory and anti-angiogenic effects.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation development and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the current scientific knowledge on the solubility and stability of EPMC, presenting quantitative data, detailed experimental protocols, and key analytical methodologies.

Solubility Profile of this compound

The solubility of an API is a critical determinant of its bioavailability. EPMC is characterized by its limited aqueous solubility, which presents a challenge for the development of oral and parenteral dosage forms.[3][4][5]

Quantitative Solubility Data

The solubility of EPMC has been determined in various solvents. The available quantitative data is summarized in Table 1. It is noteworthy that EPMC exhibits good solubility in several organic solvents.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility |

| Dimethylformamide (DMF) | Not Specified | 30 mg/mL |

| Dimethyl sulfoxide (DMSO) | Not Specified | 30 mg/mL |

| Ethanol | Not Specified | 10 mg/mL |

| n-Hexane (as polymorph) | Not Specified | 0.202 mg/mL |

| Water | Not Specified | Predicted: 0.08 g/L |

| Water (with Succinic Acid as cocrystal) | 25 | 0.217 mg/mL |

Strategies for Solubility Enhancement

Given its poor water solubility, various techniques have been explored to enhance the dissolution of EPMC. These strategies are crucial for improving its bioavailability.

-

Cocrystallization: The formation of cocrystals with coformers like succinic acid has been shown to increase the aqueous solubility of EPMC. A study demonstrated that a cocrystal of EPMC with succinic acid exhibited a higher solubility (0.217 mg/mL) compared to the pure compound.

-

Inclusion Complexes: The formation of inclusion complexes with cyclodextrins is another effective method to improve the aqueous solubility of EPMC.

-

Nanoscale Confinement: Utilizing carriers such as mesoporous silica nanoparticles can increase the water solubility of EPMC. One study reported a 2.63-fold increase in solubility at 30 minutes when EPMC was confined in such nanoparticles.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of EPMC in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Solvent of interest (e.g., water, ethanol, buffers of different pH)

-

Shaking incubator or water bath with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Prepare a series of flasks containing a known volume of the desired solvent.

-

Addition of EPMC: Add an excess amount of solid EPMC to each flask to ensure that a saturated solution is formed and that solid remains at the end of the experiment.

-

Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After the equilibration period, cease agitation and allow the flasks to stand to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the collected aliquot through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of EPMC is determined by comparing the peak area to a standard calibration curve.

Calculation: The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.

Stability Profile of this compound

Understanding the stability of EPMC under various environmental conditions is crucial for determining its shelf-life and ensuring the quality and safety of the final product. EPMC is known to be sensitive to light and heat.

Hydrolytic Stability

EPMC can undergo hydrolysis, particularly under basic conditions, to yield p-methoxycinnamic acid and ethanol. This degradation pathway is a key consideration in the formulation of liquid dosage forms.

A study on a spray gel formulation containing EPMC reported that the formulation was physically and chemically stable when stored at room temperature for 21 days, with the pH remaining in the range of 6.6-7.1.

Photostability

As a cinnamate derivative, EPMC contains a chromophore that absorbs UV radiation, making it susceptible to photodegradation. Therefore, protection from light during storage and in the final packaging is essential.

Thermal Stability

Elevated temperatures can lead to the degradation of EPMC. While specific degradation products upon thermal stress have not been extensively reported in the literature, it is a critical parameter to evaluate during forced degradation studies.

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule. These studies are also crucial for developing and validating stability-indicating analytical methods.

Objective: To investigate the degradation of EPMC under various stress conditions.

Procedure: A general workflow for conducting forced degradation studies is presented below.

-

Sample Preparation: Prepare solutions or suspensions of EPMC in suitable solvents.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at room temperature and under elevated temperature.

-

Basic Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at room temperature and under elevated temperature.

-

Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug substance to dry heat at various temperatures.

-

Photodegradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze them using a validated stability-indicating HPLC method.

-

Data Evaluation: Assess the percentage of degradation of EPMC and identify any degradation products formed. Mass spectrometry (MS) can be coupled with HPLC to aid in the structural elucidation of the degradants.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of EPMC in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique.

Several HPLC methods have been reported for the determination of EPMC in various matrices, including plant extracts. Typical chromatographic conditions involve:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of methanol or acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).

-

Detection: UV detection at the wavelength of maximum absorbance for EPMC, which is around 308-310 nm.

The development of a stability-indicating HPLC method requires demonstrating that the method can separate the intact drug from its degradation products, ensuring that the assay is specific for the active ingredient.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While it is evident that EPMC has limited aqueous solubility, various enhancement strategies can be employed to overcome this challenge. The compound is susceptible to degradation by hydrolysis, light, and heat, which necessitates careful consideration during formulation development and storage. The provided experimental protocols offer a framework for conducting further systematic studies to build a more comprehensive physicochemical profile of this promising bioactive compound. Future research should focus on generating a broader quantitative solubility dataset in pharmaceutically relevant solvents and a detailed elucidation of its degradation pathways under various stress conditions.

References

- 1. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. researchgate.net [researchgate.net]

The Natural Occurrence of (E)-Ethyl p-methoxycinnamate in Kaempferia galanga: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, analysis, and biological activities of (E)-Ethyl p-methoxycinnamate (EPMC), a major secondary metabolite found in the rhizomes of Kaempferia galanga L. (Zingiberaceae). EPMC is a compound of significant interest due to its various pharmacological properties, including anti-inflammatory, anti-angiogenic, and anti-metastasis activities.

Quantitative Analysis of this compound in Kaempferia galanga

The concentration of this compound in Kaempferia galanga rhizomes can vary depending on the extraction method, solvent used, and even the season of harvest. The following tables summarize quantitative data from various studies.

Table 1: Yield of this compound Using Different Extraction Methods

| Extraction Method | Solvent | Plant Material | Yield (%) | Reference |

| Soxhlet Extraction | n-hexane | Dried rhizome | 1.99 | [1][2] |

| Soxhlet Extraction | Ethanol | Rhizome | 0.98 | [3] |

| Maceration | n-hexane | Small variety rhizome | 1.43 | [3] |

| Maceration | n-hexane | Large variety rhizome | 1.84 | [3] |

| Maceration | n-hexane | Rhizome | 5.88 | |

| Water Distillation | - | Fresh and dried herb | High purity and yield | |

| Percolation | 96% Ethanol | Rhizome | 1.25 |

Table 2: Quantification of this compound in Extracts by Chromatographic Methods

| Analytical Method | Extract | EPMC Content (%) | Reference |

| HPLC | Ethanolic Extract | 78.74 | |

| HPLC | - | 54.13 | |

| HPLC | Ethanolic Extract (Rainy Season) | 0.01 | |

| HPLC | Ethanolic Extract (Dry Season) | 0.001 | |

| GC-MS | Sub-fraction of Chloroform Extract | 80.05 | |

| GC-MS | Volatile oil from water distillation | 31.77 |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from Kaempferia galanga.

Extraction Protocols

2.1.1. Soxhlet Extraction

-

Plant Material: 50g of powdered Kaempferia galanga rhizome.

-

Solvent: Ethanol or n-hexane.

-

Procedure: The powdered rhizome is placed in a thimble and extracted with the chosen solvent in a Soxhlet apparatus for a specified duration (e.g., 2 hours). The resulting extract is then concentrated under reduced pressure.

2.1.2. Maceration

-

Plant Material: Sun-dried rhizomes of Kaempferia galanga.

-

Solvent: 70% Ethanol.

-

Procedure: The dried rhizomes are macerated in the solvent for a period of 3 x 24 hours. The mixture is filtered, and the solvent is evaporated at 40-45 °C to obtain a viscous extract.

2.1.3. Water Distillation

-

Plant Material: Fresh or dried Kaempferia galanga herb.

-

Procedure: The plant material is subjected to water distillation. The distillate containing the essential oil, rich in EPMC, is collected. This method is noted for yielding high purity EPMC.

Isolation Protocol: Recrystallization

-

Starting Material: Crude extract obtained from methods such as Soxhlet extraction or maceration.

-

Solvent: n-hexane.

-

Procedure: The crude extract is dissolved in a minimal amount of hot n-hexane. The solution is then allowed to cool down slowly, promoting the formation of EPMC crystals. The crystals are collected by filtration.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic elution system with a mixture of methanol and water (70:30 v/v), sometimes containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 308 nm.

-

Quantification: A calibration curve is generated using standard this compound at various concentrations (e.g., 5-360 ppm). The concentration of EPMC in the sample extract is determined by comparing its peak area to the calibration curve.

Biosynthetic Pathway and Signaling Mechanisms

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in Kaempferia galanga has not been fully elucidated, it is hypothesized to originate from the phenylpropanoid pathway.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from Kaempferia galanga.

Caption: A representative experimental workflow for EPMC studies.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory and anti-angiogenic effects by modulating several key signaling pathways.

3.3.1. Anti-Inflammatory Signaling Pathway

EPMC inhibits inflammatory responses by suppressing the production of pro-inflammatory mediators.

Caption: EPMC's inhibitory effects on inflammatory pathways.

3.3.2. Anti-Angiogenic Signaling Pathway

EPMC has been demonstrated to inhibit angiogenesis, a critical process in tumor growth and metastasis.

References

An In-depth Technical Guide to (E)-Ethyl p-methoxycinnamate: Physical and Chemical Properties for Drug Development Professionals

(E)-Ethyl p-methoxycinnamate (EPMC) , a prominent cinnamic acid ester, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily isolated from the rhizomes of Kaempferia galanga (aromatic ginger), EPMC is a key bioactive compound with demonstrated anti-inflammatory, anti-angiogenic, antimicrobial, and antineoplastic properties.[1][2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound, systematically named ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, is a white to off-white crystalline solid.[4] Its structure features a p-methoxyphenyl group attached to an ethyl acrylate moiety in the trans (E) configuration, which is crucial for its biological activity and UV absorption characteristics.[4]

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₄O₃ | |

| Molecular Weight | 206.24 g/mol | |

| Monoisotopic Mol. Wt. | 206.0943 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 49-50 °C | |

| Boiling Point | 325-326 °C (at 760 mmHg, est.) | |

| 187 °C (at 15 mmHg) | ||

| Density | 1.080 g/cm³ (Predicted) | |

| LogP (Octanol-Water) | 3.020 (est.) |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | 128.1 mg/L at 25 °C (est.), Insoluble | |

| Methanol | Soluble | |

| Ethanol | 10 mg/mL | |

| DMSO | 30 mg/mL | |

| DMF | 30 mg/mL | |

| Chloroform | Slightly Soluble |

The poor water solubility of EPMC is a significant challenge for its therapeutic development, particularly for oral formulations. Research efforts are underway to enhance its solubility through methods like cocrystallization and nano-formulations.

Spectral Data for Structural Elucidation

The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Data | References |

| UV-Vis (λmax) | 225, 307-310 nm (in Methanol) | |

| Infrared (IR, cm⁻¹) | ~1710 (C=O ester), ~1630 (C=C alkene), ~1250 (C-O ether) | |

| ¹H NMR (CDCl₃, δ ppm) | 1.32-1.34 (t, 3H, CH₃), 3.84 (s, 3H, OCH₃), 4.26 (q, 2H, OCH₂), 6.30 (d, 1H, α-H), 6.91 (d, 2H, Ar-H), 7.49 (d, 2H, Ar-H), 7.65 (d, 1H, β-H) | |

| Mass Spec. (m/z) | 206 [M]⁺, 161 (base peak), 178, 134, 118, 77 |

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound.

EPMC is the major constituent of the rhizomes of K. galanga.

-

Protocol: Soxhlet Extraction

-

Preparation: Dry the rhizomes of K. galanga and grind them into a coarse powder.

-

Extraction: Place the powdered rhizome (e.g., 50 g) into a thimble and extract with a non-polar solvent like n-hexane or petroleum ether using a Soxhlet apparatus for approximately 6-8 hours.

-

Concentration: After extraction, evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude oily residue.

-

Crystallization: Cool the crude extract in an ice bath or store it in a refrigerator. EPMC will crystallize out from the extract.

-

Purification: Filter the crystals and wash them with cold n-hexane. For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol-water mixture, to yield pure white crystals of EPMC.

-

Characterization: Confirm the identity and purity of the isolated compound using TLC, melting point determination, and spectroscopic methods (NMR, IR, MS).

-

-

Protocol: Claisen-Schmidt Condensation This method involves the reaction of an aldehyde with a ketone or ester in the presence of a base. For EPMC synthesis, p-anisaldehyde is reacted with ethyl acetate.

-

Reaction Setup: In a reaction vessel, add ethyl acetate, a base such as sodium ethoxide, and a solvent like cyclohexane.

-

Reactant Addition: While stirring, add p-anisaldehyde dropwise to the mixture. Maintain the reaction temperature at approximately 40-60 °C.

-

Reaction Monitoring: After the addition is complete, maintain the temperature for about one hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water and then neutralize the base with a dilute acid (e.g., 13% H₂SO₄).

-

Extraction and Purification: Extract the product into an organic solvent (e.g., 3:1 hexanes/ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

-

-

Protocol: In Vitro COX-1/COX-2 Inhibition Assay This assay determines the ability of EPMC to inhibit the cyclooxygenase enzymes, which are key in the inflammatory pathway.

-

Enzyme Preparation: Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes in a Tris-HCl buffer (pH 8.0).

-

Incubation: In a microplate, add the enzyme solution, co-factors (e.g., hematin, L-epinephrine), and the test compound (EPMC) dissolved in DMSO at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin). Pre-incubate the mixture at 37 °C for 10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: After a set incubation period (e.g., 10-20 minutes), stop the reaction by adding a quenching solution (e.g., a solution of HCl).

-

Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit or LC-MS/MS.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of EPMC. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the inhibition percentage against the log of the EPMC concentration. EPMC has been shown to inhibit COX-1 and COX-2 with IC₅₀ values of 1.12 µM and 0.83 µM, respectively.

-

Mechanisms of Action & Signaling Pathways

EPMC exerts its biological effects through multiple mechanisms, primarily by modulating key inflammatory and angiogenic signaling pathways.

The anti-inflammatory effects of EPMC are well-documented. It acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Furthermore, EPMC has been shown to suppress the production of pro-inflammatory cytokines, including Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). This cytokine suppression is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

EPMC demonstrates potent anti-angiogenic effects by inhibiting critical steps in the formation of new blood vessels. It has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). This activity is partly attributed to its ability to suppress the synthesis of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis.

Experimental and Logical Workflows

Visualizing the workflow from natural source to purified compound and subsequent biological screening is essential for planning research and development activities.

The following diagram illustrates a typical workflow for obtaining pure EPMC from its natural source.

Conclusion

This compound is a natural product with a well-defined chemical structure and a promising profile of biological activities. Its anti-inflammatory and anti-angiogenic properties, mediated through the inhibition of COX and NF-κB pathways, make it a compelling candidate for further investigation in drug discovery and development. While its low aqueous solubility presents a formulation challenge, ongoing research into advanced delivery systems may unlock its full therapeutic potential. This guide provides foundational data and protocols to support scientists and researchers in harnessing the properties of this versatile molecule.

References

- 1. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of Ethyl P-Methoxy Cinnamate from Kaemferia galanga L | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

(E)-Ethyl p-methoxycinnamate: A Comprehensive Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl p-methoxycinnamate (EPMC), a major bioactive compound isolated from the rhizome of Kaempferia galanga, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2][3] Possessing anti-inflammatory, anti-angiogenic, and anticancer properties, EPMC presents a promising scaffold for the development of novel therapeutic agents.[4] This technical guide provides an in-depth overview of the molecular mechanisms underlying the biological effects of EPMC, supported by quantitative data and detailed experimental protocols to aid in future research and drug development endeavors.

Anti-inflammatory Mechanism of Action

EPMC exhibits potent anti-inflammatory effects through a multi-pronged approach, primarily targeting the cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.

Inhibition of Cyclooxygenase (COX) Enzymes

EPMC has been shown to non-selectively inhibit both COX-1 and COX-2 enzymes, which are critical mediators of inflammation through the production of prostaglandins. The inhibitory activity of EPMC against these enzymes is detailed in the table below.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of this compound

| Enzyme | IC50 (µM) | Reference |

| COX-1 | 1.12 | |

| COX-2 | 0.83 |

Suppression of Pro-inflammatory Cytokines

A key aspect of EPMC's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines, including Interleukin-1 (IL-1) and Tumor Necrosis Factor-α (TNF-α). This activity has been demonstrated in both in vivo and in vitro models.

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound

| Cytokine | Model System | IC50 / Inhibition | Reference |

| IL-1 | Human Macrophage (U937) cells | IC50: 166.4 µg/ml | |

| TNF-α | Human Macrophage (U937) cells | IC50: 96.84 µg/ml | |

| IL-1 | In vivo (Rat) | 37.67% inhibition at 800 mg/kg | |

| TNF-α | In vivo (Rat) | 57.40% inhibition at 800 mg/kg |

Anti-Angiogenic Properties

EPMC demonstrates significant anti-angiogenic effects by inhibiting key processes in the formation of new blood vessels, such as endothelial cell proliferation, migration, and tube formation.

Inhibition of Endothelial Cell Functions

EPMC has been shown to inhibit the proliferation and migration of Human Umbilical Vein Endothelial Cells (HUVECs), crucial steps in angiogenesis. It also disrupts the formation of tube-like structures by these cells.

Table 3: Anti-Angiogenic Activity of this compound

| Activity | Cell Line/Model | IC50 / Inhibition | Reference |

| HUVEC Proliferation | HUVEC | IC50: 160 µg/ml | |

| Tube Formation | HUVEC | 98.2% inhibition at 200 µg/ml | |

| Rat Aortic Ring Sprouting | Rat Aorta Explant | IC50: 91.9 µg/ml |

Anticancer and Chemosensitizing Effects

EPMC exhibits cytotoxic activity against a range of cancer cell lines and has been shown to act as a chemosensitizer, enhancing the efficacy of existing anticancer drugs.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of EPMC have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentrations (IC50) summarized below.

Table 4: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| B16F10-NFκB Luc2 | Melanoma | 88.7 µM | |

| PC-3 | Prostate Cancer | 39 µg/mL | |

| HCT116 | Colon Cancer | 42.1 µg/mL | |

| K562 | Leukemia | 57.5 µg/mL | |

| MCF-7 | Breast Cancer | 77.5 µg/mL |

Modulation of Signaling Pathways

The anticancer activity of EPMC is, in part, attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A significant target is the p38/AKT/NF-κB pathway . EPMC has been shown to downregulate the phosphorylation of p38 MAPK and Akt, leading to the inhibition of NF-κB activation.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions | Clinics [elsevier.es]

- 4. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]

A Technical Guide for Researchers and Drug Development Professionals

An Initial Toxicity Assessment of (E)-Ethyl p-methoxycinnamate

Introduction

This compound (EPMC) is a natural product and a major bioactive compound isolated from the rhizomes of Kaempferia galanga L. (Zingiberaceae family). It is a cinnamic acid ester with a well-documented history of use in traditional medicine and is also utilized in the cosmetics industry.[1][2] EPMC has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-angiogenic, anti-neoplastic, and antimicrobial effects.[3][4][5] This technical guide provides a consolidated overview of the initial toxicity profile of EPMC, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating associated molecular pathways to support further research and development.

In Vitro Toxicity and Bioactivity

The in vitro effects of EPMC have been evaluated across various human and animal cell lines to determine its cytotoxic potential and specific bioactivities, such as anti-inflammatory and enzyme inhibitory effects.

Cytotoxicity Assessment

EPMC's cytotoxic effects are cell-line dependent. It has shown significant inhibitory activity against several cancer cell lines while being non-toxic to others at similar concentrations. For instance, at concentrations up to 50 µg/ml, EPMC was not cytotoxic to Human Umbilical Vein Endothelial Cells (HUVECs), but at 100 and 200 µg/ml, it significantly inhibited proliferation. In contrast, it showed potent activity against B16 melanoma cells but was relatively inactive against A549 lung cancer cells.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Assay | IC50 Value | Source |

| HUVECs | Human Umbilical Vein Endothelial Cells | MTT | 160 µg/ml | |

| B16 Melanoma | Murine Melanoma | Presto Blue | 97.09 µg/mL | |

| A549 | Human Lung Carcinoma | Presto Blue | 1407.75 µg/mL | |

| B16F10-NFκB-Luc2 | Murine Melanoma (NFκB Reporter) | Reporter Assay | 88.7 µM | |

| PC-3 | Human Prostate Cancer | MTT | 39 µg/mL | |

| HCT116 | Human Colon Cancer | MTT | 42.1 µg/mL | |

| K562 | Human Myelogenous Leukemia | MTT | 57.5 µg/mL | |

| MCF-7 | Human Breast Cancer | MTT | 77.5 µg/mL |

Anti-inflammatory and Enzyme Inhibition

EPMC demonstrates significant anti-inflammatory properties by inhibiting key pro-inflammatory enzymes and cytokines. It is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Furthermore, it effectively reduces the production of crucial inflammatory mediators like Interleukin-1 (IL-1) and Tumor Necrosis Factor-α (TNF-α).

Table 2: In Vitro Anti-inflammatory and Enzyme Inhibitory Activity of EPMC

| Target | Assay System | IC50 Value | Source |

| COX-1 | In vitro colorimetric assay | 1.12 µM | |

| COX-2 | In vitro colorimetric assay | 0.83 µM | |

| IL-1 | Human Macrophage Cell Line (U937) | ELISA | 166.4 µg/ml |

| TNF-α | Human Macrophage Cell Line (U937) | ELISA | 96.84 µg/ml |

| α-glucosidase | Enzyme Inhibition Assay | 50 µM | |

| Tyrosinase | Enzyme Inhibition Assay | 14.756 ± 0.325 µg/mL |

In Vivo Toxicity Assessment

In vivo studies in animal models provide essential data on the systemic toxicity and pharmacological effects of EPMC.

Acute Oral Toxicity

Acute toxicity studies on crude extracts of Kaempferia galanga, rich in EPMC, and on purified EPMC itself have been conducted in rats. These studies, following OECD Guideline 420, indicate a low level of acute toxicity. No mortality or significant signs of toxicity were observed at high doses, establishing a high LD50 value.

Table 3: In Vivo Acute Oral Toxicity of EPMC and Related Extracts

| Substance | Animal Model | Guideline | Dose | Observation | LD50 | Source |

| K. galanga Extracts | Female SD Rats | OECD 420 | 5,000 mg/kg | No mortality or signs of toxicity over 14 days. | > 5,000 mg/kg | |

| Purified EPMC | Female SD Rats | OECD 420 | 2,000 mg/kg | No mortality or signs of toxicity. | > 2,000 mg/kg |

Anti-inflammatory and Analgesic Effects

EPMC has been shown to potently inhibit inflammation in vivo. In the cotton pellet granuloma assay in rats, EPMC significantly reduced granuloma tissue formation in a dose-dependent manner. It also exhibits analgesic properties, as demonstrated by an increased latency in the tail flick test.

Table 4: In Vivo Anti-inflammatory Activity of EPMC (Cotton Pellet Granuloma Assay)

| Dose (mg/kg) | Inhibition of Granuloma Formation (%) | Source |

| 200 | 38.98% | |

| 400 | 44.21% | |

| 800 | 51.65% |

Genotoxicity Assessment

The genotoxic potential of EPMC-rich essential oil from K. galanga was evaluated using the Allium cepa (onion root tip) assay. This assay is a standard method for assessing chromosomal aberrations and mitotic index alterations.

Table 5: Genotoxicity of EPMC-rich Essential Oil (Allium cepa Assay)

| Concentration | Mitotic Index (MI) | Chromosomal Aberration (CA) | Conclusion | Source |

| 1 µg/mL | 13.56% | 7.60% | No toxic effects observed on mitosis. |

Signaling Pathways and Mechanisms of Action

EPMC exerts its biological effects by modulating specific intracellular signaling pathways, primarily the NF-κB pathway, which is central to inflammation, cell survival, and immune response.

Inhibition of the NF-κB Pathway